4-((1-Phenylethyl)thio)benzofuro[3,2-d]pyrimidine
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Overview
Description
4-((1-Phenylethyl)thio)benzofuro[3,2-d]pyrimidine is a complex organic compound with a unique structure that combines a benzofuran ring with a pyrimidine ring, connected via a thioether linkage to a phenylethyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((1-Phenylethyl)thio)benzofuro[3,2-d]pyrimidine typically involves multi-step organic reactionsThe thioether linkage is then formed by reacting the intermediate with 1-phenylethanethiol under controlled conditions .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity of the final product through advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
4-((1-Phenylethyl)thio)benzofuro[3,2-d]pyrimidine can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced under specific conditions to modify the functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thioether group yields sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings .
Scientific Research Applications
4-((1-Phenylethyl)thio)benzofuro[3,2-d]pyrimidine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.
Mechanism of Action
The mechanism of action of 4-((1-Phenylethyl)thio)benzofuro[3,2-d]pyrimidine is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving enzyme inhibition or receptor binding. Further research is needed to elucidate the exact mechanisms and pathways involved .
Comparison with Similar Compounds
Similar Compounds
Benzofuro[3,2-d]pyrimidine derivatives: Compounds with similar core structures but different substituents.
Thioether-linked heterocycles: Compounds with thioether linkages connecting different heterocyclic rings.
Uniqueness
4-((1-Phenylethyl)thio)benzofuro[3,2-d]pyrimidine is unique due to its specific combination of a benzofuran ring, a pyrimidine ring, and a thioether linkage to a phenylethyl group.
Biological Activity
4-((1-Phenylethyl)thio)benzofuro[3,2-d]pyrimidine is a complex organic compound characterized by its unique structural combination of a benzofuran ring and a pyrimidine ring, linked through a thioether bond to a phenylethyl group. This compound has garnered interest in the field of medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications.
Chemical Structure and Properties
The molecular formula of this compound is C18H14N2OS, and its IUPAC name is 4-(1-phenylethylsulfanyl)-benzofuro[3,2-d]pyrimidine. The compound features a thioether functional group that may influence its reactivity and interaction with biological targets.
Anticancer Properties
Research has indicated that this compound exhibits significant anticancer activity. A study demonstrated that this compound can induce apoptosis in cancer cell lines through various mechanisms, including cell cycle arrest and modulation of apoptotic pathways. Specifically, it has been shown to:
- Induce G2/M phase arrest : This prevents cancer cells from progressing through the cell cycle, effectively halting their proliferation.
- Trigger apoptosis : Mechanisms include the activation of caspases and the release of cytochrome c from mitochondria.
Antimicrobial Activity
In addition to its anticancer effects, this compound has also been studied for its antimicrobial properties. Preliminary results suggest that it may inhibit the growth of various bacterial strains, making it a candidate for further exploration as an antibiotic agent. The specific mechanisms by which it exerts this activity are still under investigation but may involve disruption of bacterial cell membranes or inhibition of essential metabolic pathways.
The exact mechanism of action for this compound is not fully elucidated. However, it is believed to interact with specific molecular targets within cells:
- Enzyme Inhibition : Potential inhibition of key enzymes involved in cancer progression or bacterial metabolism.
- Receptor Binding : Possible binding to receptors that mediate cellular signaling pathways related to growth and survival.
Table: Summary of Biological Activities
Activity Type | Observations | Reference |
---|---|---|
Anticancer | Induces apoptosis; G2/M phase arrest | |
Antimicrobial | Inhibits growth of bacterial strains | |
Mechanism Insights | Enzyme inhibition; receptor binding |
Research Highlights
- Anticancer Studies : A study published in Molecules highlighted the compound's ability to induce apoptosis in colon cancer cell lines, emphasizing its potential as a therapeutic agent against malignancies .
- Antimicrobial Efficacy : Another study explored the compound's efficacy against resistant bacterial strains, suggesting its possible application in treating infections that are difficult to manage with conventional antibiotics .
- Mechanistic Insights : Research focusing on the biochemical pathways affected by this compound revealed alterations in cellular signaling that could lead to enhanced apoptosis in cancer cells.
Properties
IUPAC Name |
4-(1-phenylethylsulfanyl)-[1]benzofuro[3,2-d]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2OS/c1-12(13-7-3-2-4-8-13)22-18-17-16(19-11-20-18)14-9-5-6-10-15(14)21-17/h2-12H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVKRSSPWIUIXIU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)SC2=NC=NC3=C2OC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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